Product packaging for Bis(2-ethylhexyl) phenyl phosphite(Cat. No.:CAS No. 3164-60-1)

Bis(2-ethylhexyl) phenyl phosphite

Cat. No.: B1581829
CAS No.: 3164-60-1
M. Wt: 382.5 g/mol
InChI Key: AAQUCXJJDQZZOJ-UHFFFAOYSA-N
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Description

Overview of Phosphite (B83602) Esters in Industrial and Advanced Applications

Phosphite esters are integral components in the polymer industry, where they function primarily as secondary antioxidants. amfine.com During the high-temperature processing of plastics, polymers are susceptible to thermal degradation, a process initiated by the formation of hydroperoxides. Phosphite antioxidants are highly effective at decomposing these hydroperoxides, thereby preventing the propagation of degradative reactions. amfine.com This action helps to maintain the polymer's molecular weight, minimize changes in melt viscosity, and reduce discoloration. amfine.com

Their applications span a wide range of polymers, including:

Polyvinyl Chloride (PVC): In PVC formulations, phosphites act as efficient auxiliary stabilizers and chelating agents, enhancing thermal stability and improving the brightness, color, and transparency of the final product. starskychemical.com

Polyolefins (PE, PP), Polystyrene (PS), and Acrylonitrile Butadiene Styrene (ABS): These plastics benefit from the addition of phosphites to protect them during melt processing. starskychemical.comccp.com.tw

Polyurethanes (PU), Polycarbonates (PC), and PET fibers: Phosphite esters provide crucial color improvement and thermal stability during both processing and the service life of products made from these materials. starskychemical.com

Beyond stabilization, certain phosphite esters are employed as ligands in homogeneous catalysis for processes like hydroformylation and hydrocyanation. Their unique electronic and steric properties allow them to form effective coordination complexes with various metal ions. Frequently, phosphite antioxidants are used in conjunction with primary antioxidants, such as hindered phenols, to create synergistic systems that offer enhanced protection against polymer degradation. amfine.com

Contextualization of Bis(2-ethylhexyl) Phenyl Phosphite within Contemporary Phosphite Research

This compound, also known by the synonym Phenyl diisooctyl phosphite and the designation PDOP, is an arylalkyl phosphite antioxidant. starskychemical.comtnjchem.com As a liquid phosphite, it offers ease of handling and incorporation into various polymer systems. ccp.com.tw Its molecular structure, featuring both aromatic (phenyl) and branched alkyl (2-ethylhexyl) groups, provides a balance of properties beneficial for its function as a stabilizer.

This compound fits within a class of versatile stabilizers used to enhance the durability and processing quality of a wide array of plastics. starskychemical.com Contemporary applications for this compound include its use as an auxiliary antioxidant in PVC, ABS, PU, and polyamides (PAM), where it contributes to anti-tarnish effects and improves light stability. starskychemical.comtnjchem.com In both rigid and flexible PVC applications, it is recognized for improving the material's brightness, uniformity, and transparency while boosting thermal stability. starskychemical.com The typical addition level for this phosphite is suggested to be in the range of 0.1% to 2.0%. starskychemical.com

While detailed performance studies on this compound are not extensively available in public literature, its role is understood within the broader context of arylalkyl phosphites. Research in this area focuses on developing highly effective and hydrolytically stable phosphites that can withstand demanding processing conditions and extend the service life of polymeric materials. The presence of both aryl and alkyl moieties, as in this compound, is a common strategy to balance performance characteristics such as hydroperoxide decomposition efficiency and compatibility with the polymer matrix.

Chemical Compound Information

Compound NameSynonyms
This compoundPhenyl diisooctyl phosphite; PDOP; Phosphorous acid, bis(2-ethylhexyl) phenyl ester
Phosphorus trichloride (B1173362)
Hydrochloric acid
Polyvinyl ChloridePVC
PolyethylenePE
Polypropylene (B1209903)PP
PolystyrenePS
Acrylonitrile Butadiene StyreneABS
PolyurethanePU
PolycarbonatePC
Polyethylene terephthalatePET
PolyamidePAM

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 3164-60-1 starskychemical.comtnjchem.comchemicalbook.comepa.gov
Molecular Formula C₂₂H₃₉O₃P tnjchem.comepa.gov
Molecular Weight 382.52 g/mol tnjchem.com
Appearance Colorless liquid tnjchem.com
Assay ≥99.0% tnjchem.com
Boiling Point 104°C haihangchem.com
Melting Point 169-173°C / 108.6°C tnjchem.comhaihangchem.com
Flash Point 229°F haihangchem.com
Density 0.97 g/cm³ haihangchem.com
Storage Store in a cool, dry place in an inert atmosphere tnjchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H39O3P B1581829 Bis(2-ethylhexyl) phenyl phosphite CAS No. 3164-60-1

Properties

IUPAC Name

bis(2-ethylhexyl) phenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H39O3P/c1-5-9-14-20(7-3)18-23-26(25-22-16-12-11-13-17-22)24-19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQUCXJJDQZZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COP(OCC(CC)CCCC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863115
Record name Bis(2-ethylhexyl) phenyl phosphite
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Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid
Record name Phosphorous acid, bis(2-ethylhexyl) phenyl ester
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CAS No.

3164-60-1
Record name Phosphorous acid, bis(2-ethylhexyl) phenyl ester
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Record name Phosphorous acid, bis(2-ethylhexyl) phenyl ester
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Record name Phosphorous acid, bis(2-ethylhexyl) phenyl ester
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Record name Bis(2-ethylhexyl) phenyl phosphite
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Record name Bis(2-ethylhexyl) phenyl phosphite
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Synthetic Methodologies and Process Optimization for Bis 2 Ethylhexyl Phenyl Phosphite

Esterification Pathways

The synthesis of bis(2-ethylhexyl) phenyl phosphite (B83602), an important industrial chemical, can be achieved through several esterification pathways. These methods involve the formation of phosphite esters by reacting a phosphorus source with the corresponding alcohols and phenol (B47542). The choice of a specific pathway often depends on factors such as reactant availability, desired purity, and process economics.

Reaction of Phosphorus Oxychloride with Alcohols and Phenols

One common method for synthesizing phosphite esters involves the reaction of phosphorus oxychloride (POCl₃) with alcohols and phenols. niscpr.res.ingoogle.com This process is typically carried out in a stepwise manner. First, phosphorus oxychloride is reacted with 2-ethylhexanol to form a dichloridate intermediate. This intermediate is then reacted with phenol to yield the desired bis(2-ethylhexyl) phenyl phosphite. The reactions are generally performed in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), to neutralize the hydrogen chloride (HCl) byproduct that is formed. chemistrysteps.comgoogle.com

POCl₃ + 2 R-OH → (RO)₂POCl + 2 HCl (RO)₂POCl + Ar-OH → (RO)₂(ArO)P + HCl

Where R represents the 2-ethylhexyl group and Ar represents the phenyl group.

The reaction conditions, such as temperature and the rate of addition of reactants, are crucial for controlling the product distribution and minimizing the formation of byproducts. google.comgoogle.com For instance, the reaction of phosphorus oxychloride with the alcohol is often carried out at a low temperature (e.g., -5°C to 20°C) to control the exothermic reaction. google.com

Direct Reaction of Phenol with Diisooctyl Phosphite

Another synthetic route involves the direct reaction of phenol with diisooctyl phosphite (also known as bis(2-ethylhexyl) phosphite). sigmaaldrich.comsigmaaldrich.com This method is a form of transesterification where the hydrogen on the phosphite is substituted by the phenyl group. This reaction is typically catalyzed by a base. The term "diisooctyl" is often used interchangeably with "bis(2-ethylhexyl)" in commercial contexts, referring to the same branched C8 alcohol derivative.

The reaction is as follows:

(RO)₂P(O)H + Ar-OH → (RO)₂(ArO)P + H₂O

Where R is the 2-ethylhexyl group and Ar is the phenyl group.

Transesterification Processes

Transesterification is a widely employed method for the synthesis of various phosphite esters, including this compound. google.comgoogle.com This process involves the reaction of a readily available phosphite, such as triphenyl phosphite, with 2-ethylhexanol. google.com The reaction is driven by the removal of the more volatile alcohol or phenol (in this case, phenol) from the reaction mixture, typically by distillation under reduced pressure. google.com

The reaction can be represented as:

P(OAr)₃ + 2 R-OH ⇌ P(OAr)(OR)₂ + 2 Ar-OH

Where Ar is the phenyl group and R is the 2-ethylhexyl group.

The efficiency of the transesterification process is influenced by several factors, including the reaction temperature, the molar ratio of the reactants, and the effectiveness of the catalyst. google.comresearchgate.net A variety of catalysts can be used to facilitate this reaction, as discussed in the following section. This method offers the advantage of starting from a stable and easily handled solid, triphenyl phosphite.

Catalytic Systems in Synthesis

Catalysts play a pivotal role in the synthesis of this compound, influencing reaction rates, yields, and selectivity. The choice of catalyst depends on the specific synthetic pathway being employed.

Acid and Base Catalysis in Esterification

Both acid and base catalysts are utilized in the esterification reactions for producing phosphite esters.

Base Catalysis: In the reaction of phosphorus oxychloride with alcohols and phenols, bases like pyridine (B92270) or triethylamine are essential to scavenge the HCl produced. chemistrysteps.comgoogle.com In transesterification processes, basic catalysts such as sodium phenate or potassium fluoride (B91410) can be employed. google.comgoogle.com The base facilitates the deprotonation of the alcohol or phenol, increasing its nucleophilicity and promoting the reaction with the phosphorus center.

Acid Catalysis: While less common for the direct synthesis from phosphorus oxychloride due to the acid-labile nature of the reactants and products, acid catalysts can be used in certain transesterification reactions. For instance, methane (B114726) sulfonic acid has been used as a catalyst in the esterification of phthalic anhydride (B1165640) with 2-ethylhexanol, a reaction that shares similarities with phosphite ester synthesis. researchgate.net

The selection between acid and base catalysis depends on the specific reactants and desired reaction conditions.

Composite Catalysts and Ionic Liquid Applications

Research into more efficient and reusable catalytic systems has led to the exploration of composite catalysts and ionic liquids.

Composite Catalysts: While specific examples for this compound are not extensively documented in the provided search results, the general principle involves combining different catalytic species to achieve synergistic effects. This could include supported catalysts or mixed metal oxide systems.

Ionic Liquid Applications: Ionic liquids are being investigated as "green" alternatives to traditional volatile organic solvents and catalysts in chemical synthesis. Their low vapor pressure, thermal stability, and tunable properties make them attractive for various reactions. While direct application in the synthesis of this compound is not detailed in the provided results, their use in related phosphite and phosphate (B84403) ester synthesis suggests potential applicability. organic-chemistry.org For example, the reaction of the chemical warfare simulant bis(2-ethylhexyl) phosphite with a common ion binary ionic liquid has been investigated. sigmaaldrich.com

Further research in these areas could lead to more sustainable and efficient manufacturing processes for this compound.

Nanocatalyst Applications in Phosphite Synthesis

The application of nanocatalysts in the synthesis of phosphite esters, including this compound, represents a burgeoning field of research aimed at improving reaction efficiency and selectivity. While direct studies on the use of nanocatalysts for this specific compound are not extensively documented, significant parallels can be drawn from research on nanocatalysts in other transesterification processes, such as biodiesel production. researchgate.netresearchgate.netmdpi.com These studies highlight the potential of nanocatalysts to offer high surface areas and unique electronic properties, which can enhance catalytic activity. mdpi.com

In related phosphonate (B1237965) synthesis, magnetic nanoparticle-immobilized guanidine (B92328) (MNPs-Guanidine) has been effectively used as a nanocatalyst for the synthesis of α-hydroxyphosphonates. acs.org This catalyst demonstrated high efficiency and could be recycled multiple times without significant loss of activity, showcasing the potential for developing robust and reusable catalytic systems. acs.org Similarly, nanocrystalline metal oxides, such as magnesium oxide (MgO) and manganese-doped zinc oxide, have shown promise in transesterification reactions, suggesting their potential applicability in the synthesis of dialkyl aryl phosphites. researchgate.net The use of such heterogeneous nanocatalysts could simplify product purification by allowing for easy separation of the catalyst from the reaction mixture, a significant advantage over homogeneous catalysts. researchgate.net

Table 1: Examples of Nanocatalysts in Related Esterification and Phosphonate Synthesis

NanocatalystApplicationKey FindingsReference
Magnetic Nanoparticle-Immobilized GuanidineSynthesis of α-hydroxyphosphonatesHigh efficiency, recyclable up to 10 times with minimal activity loss. acs.org
Nanocrystalline MgOTransesterification of vegetable oilsHigh conversion and selectivity to methyl esters, especially under microwave conditions. researchgate.net
Manganese-Doped Zinc OxideTransesterification of Mahua oilAchieved a 97% biodiesel yield under optimized conditions. researchgate.net
Lipase (B570770) immobilized on Fe3O4@SiO2 NanomaterialsTransesterification of waste cooking oilEnhanced stability and reusability of the enzyme for biodiesel production. mdpi.com

The development of nanobiocatalysts, where enzymes like lipase are immobilized on nanostructured materials, has also gained attention for transesterification reactions. researchgate.netmdpi.com These systems combine the high selectivity of enzymes with the enhanced stability and recyclability offered by nanomaterial supports. mdpi.com While currently focused on biodiesel, the principles could be adapted for the enzymatic synthesis of specialty phosphites.

Reaction Condition Parameters and Process Control

The precise control of reaction conditions is paramount in the synthesis of this compound to ensure high product quality and yield. Key parameters that are meticulously managed include molar ratios of reactants, temperature profiles, and the management of byproducts.

The stoichiometry of the reactants, particularly the molar ratio of 2-ethylhexanol to the phosphorus source (e.g., triphenyl phosphite or phosphorus trichloride), is a critical factor influencing the selectivity towards the desired this compound. An excess of 2-ethylhexanol can favor the formation of the desired product over the mono-substituted or tris-substituted phosphites. However, an excessive amount can lead to the formation of tris(2-ethylhexyl) phosphite, reducing the yield of the target compound.

In related syntheses of benzyl (B1604629) dialkyl phosphonates, the molar ratio of the trialkyl phosphite to the benzyl halide is typically maintained at a slight excess of the phosphite (e.g., 1:1 to 1.2:1) to drive the reaction to completion. google.com For the synthesis of cyclic H-phosphonates from bis(2,2,2-trifluoroethyl) phosphonate (BTFEP), a 1.4-fold excess of BTFEP relative to the diol was found to be optimal to suppress the formation of undesired side products. nih.gov These examples underscore the importance of fine-tuning molar ratios to maximize the yield of the desired phosphite ester.

Table 2: Molar Ratio Considerations in Phosphite and Phosphonate Synthesis

Reaction TypeReactantsOptimized Molar RatioOutcomeReference
Benzyl Dialkyl Phosphonate SynthesisBenzyl chloride, Trialkyl phosphite~1:1 to 1:1.2High conversion of benzyl chloride. google.com
Cyclic H-Phosphonate SynthesisDiol, Bis(2,2,2-trifluoroethyl) phosphonate1:1.4Suppression of spirophosphorane byproduct. nih.gov
Dialkyl Phosphite SynthesisP4O6, 1-Pentyl acetate0.1 mole : 0.4 moleFormation of di-1-pentyl phosphite as the major product. google.com

Temperature control throughout the synthesis of this compound is crucial for managing reaction kinetics and minimizing side reactions. A staged heating protocol is often employed. The initial reaction may be conducted at a lower temperature to control the initial exothermic reaction, followed by a gradual increase in temperature to drive the reaction to completion.

For instance, in the preparation of aralkyl dialkyl phosphonates, the reactants are initially mixed at a temperature below 50°C, followed by refluxing at a much higher temperature (120°C to 200°C) to complete the reaction. google.com In the synthesis of related phosphonates, temperatures can range from ambient to over 150°C depending on the specific reactants and catalysts used. In some cases, reactions are initiated at a moderate temperature (e.g., 40-90°C) during the addition of reactants, and then elevated to complete the synthesis. The hydrolysis of certain phosphonates to phosphonic acids has been shown to be temperature-dependent, with some reactions proceeding smoothly at 80°C while others require temperatures up to 140°C. organic-chemistry.org This highlights the compound-specific nature of optimal temperature profiles.

The synthesis of this compound can generate several byproducts that need to be managed to ensure the purity of the final product. When starting from triphenyl phosphite and 2-ethylhexanol, the primary byproduct is phenol, which must be continuously removed from the reaction mixture to drive the equilibrium towards the product side.

If phosphorus trichloride (B1173362) is used as a reactant with phenol and 2-ethylhexanol, hydrogen chloride (HCl) is a significant byproduct. Efficient removal of HCl is necessary to prevent side reactions and corrosion of the equipment. chemicalbook.com In some patented processes for preparing alkyl diaryl phosphites, the formation of triaryl phosphate is a notable byproduct that needs to be minimized. google.com In other catalytic methods for synthesizing phosphite diesters, trifluoroethanol has been identified as the sole byproduct, which simplifies purification. rsc.orgnih.gov The effective removal of volatile byproducts like alkyl halides is also a key step in the purification of the final product in certain synthesis routes. google.com

Emerging Synthetic Techniques

Recent advancements in organic synthesis have led to the development of novel techniques that could be applied to the production of this compound, offering potential advantages in terms of efficiency, selectivity, and environmental impact.

One such emerging area is the use of microwave-assisted synthesis. This technique has been successfully applied to the synthesis of various H-phosphonates, demonstrating significantly reduced reaction times and the ability to use stoichiometric amounts of reactants under additive-free conditions. nih.gov

Palladium-catalyzed cross-coupling reactions are also a promising route. For example, the palladium-catalyzed phosphonocarbonylation of aryl iodides with dialkyl phosphites provides a method for synthesizing acylphosphonates. nih.gov Similarly, the direct coupling of aryl boronate esters with dialkyl phosphites using palladium catalysis and microwave heating has been developed for the synthesis of arylphosphonates, tolerating a wide range of functional groups. digitellinc.com

Furthermore, metal-free synthesis routes are gaining traction due to their "green chemistry" appeal, avoiding the need for removing metal impurities from the final product. technologypublisher.com An innovative approach involves the use of N-heterocyclic carbene-thiourea (NHC-thiourea) as a phosphorylation reagent, capable of forming P-C and P-N bonds under mild, metal-free conditions. technologypublisher.com Another novel method involves the rapid (less than 15 seconds) and mild (20°C) alcoholysis of phosphorus trichloride in a microflow reactor to produce unsymmetrical H-phosphonates. organic-chemistry.org These emerging techniques, while not yet standard for the industrial production of this compound, represent the forefront of research in phosphite ester synthesis.

Mechanistic Studies of Chemical Action and Reactivity of Bis 2 Ethylhexyl Phenyl Phosphite

Antioxidant Mechanisms

The antioxidant capabilities of phosphites like Bis(2-ethylhexyl) phenyl phosphite (B83602) are multifaceted, involving the interruption of the auto-oxidation cycle at different stages. This is achieved through the decomposition of hydroperoxides and the reduction of harmful radical species.

A primary function of phosphite antioxidants is the decomposition of hydroperoxides (ROOH), which are unstable byproducts of oxidation that can break down to form highly destructive radicals. acs.orgbdmaee.net Bis(2-ethylhexyl) phenyl phosphite, as an aryl phosphite, acts as a hydroperoxide-decomposing secondary antioxidant. acs.org The general mechanism involves the stoichiometric reduction of the hydroperoxide to a stable alcohol, while the phosphite is oxidized to a phosphate (B84403). vinatiorganics.com

The reaction proceeds as follows: P(OR)₃ + ROOH → P(O)(OR)₂ + ROH vinatiorganics.com

Research on various phosphites has shown that the reaction pathway can be complex. For instance, studies on cyclic phosphites reacting with 1-methyl-1-phenylethyl hydroperoxide show the reaction can be a catalytic, pseudo-first-order process that does not necessarily involve free radicals. rsc.org However, this is often preceded by a more rapid, second-order reaction where the phosphite is converted into the active catalytic species. rsc.org The products of these reactions can vary depending on the conditions. For example, the reaction between 4-methyl-2,6-di-t-butylphenyl o-phenylene phosphite and 1-methyl-1-phenylethyl hydroperoxide can yield phenol (B47542) and acetone (B3395972) (from an acid-catalyzed reaction) as well as α-methylstyrene (from a radical-induced decomposition). rsc.org The efficiency of hydroperoxide reduction generally follows the order: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites. acs.org

Table 1: This table illustrates how the ratio of reactants influences the product distribution in the decomposition of a model hydroperoxide by a phosphite, based on findings from related studies. rsc.org

While primarily known for decomposing hydroperoxides, certain hindered aryl phosphites can also function as chain-breaking primary antioxidants. acs.org They achieve this by reacting with and reducing peroxyl radicals (ROO•), which are key propagators of the radical chain oxidation process. acs.orgnih.gov This reaction terminates the oxidation chain by converting the highly reactive peroxyl radical into a less reactive species. acs.org

The proposed mechanism involves the phosphite reacting with an alkoxyl radical (which can be formed from peroxyl radicals) to release a hindered aryloxyl radical. This newly formed radical is stable and can effectively terminate the radical-chain oxidation. acs.org However, it is noted that at ambient temperatures, the chain-breaking activity of aryl phosphites is generally lower than that of hindered phenols due to lower reaction rates and stoichiometric inhibition factors. acs.org

Reactive Oxygen Species (ROS) are a group of highly reactive chemical molecules derived from oxygen, including hydroperoxides, peroxyl radicals, superoxide (B77818) radicals (O₂•⁻), and hydroxyl radicals (HO•). nih.gov The antioxidant action of this compound is fundamentally a process of interacting with and neutralizing these species. By decomposing hydroperoxides, it prevents their breakdown into more aggressive radicals like hydroxyl and alkoxyl radicals. bdmaee.netvinatiorganics.com Its ability to reduce peroxyl radicals directly interrupts the chain reaction of oxidation. acs.org The phosphorus center in the phosphite molecule readily donates electrons, effectively reducing the ROS and becoming oxidized to a more stable pentavalent phosphate form in the process. vinatiorganics.com

Stabilization Mechanisms in Polymer Systems

In industrial applications, particularly in plastics like PVC, ABS, and polyolefins, this compound is valued for its ability to enhance thermal stability and prevent discoloration during high-temperature processing. starskychemical.comstarskychemical.comchinaplasonline.com

The principal role of this compound in polymer systems is that of a secondary antioxidant. acs.orgresearchgate.net The degradation of polymers is an auto-oxidation process involving free radicals. researchgate.net While primary antioxidants (like hindered phenols) scavenge free radicals directly, secondary antioxidants target the byproducts of oxidation, namely hydroperoxides. adeka-pa.eu

During polymer processing and use, exposure to heat and oxygen leads to the formation of hydroperoxides on the polymer backbone. vinatiorganics.com These hydroperoxides are thermally unstable and can decompose, creating new radicals that accelerate further degradation and cause chain scission, which compromises the polymer's mechanical properties. vinatiorganics.comacademie-sciences.fr this compound intervenes by decomposing these hydroperoxides into non-radical, stable alcohols, thereby preventing the proliferation of radicals and protecting the polymer. vinatiorganics.comadeka-pa.eu This action is crucial for maintaining the molecular weight and color stability of the polymer during melt processing. adeka-pa.euspecialchem.com

This compound exhibits a powerful synergistic effect when used in combination with primary antioxidants, most notably hindered phenols. adeka-pa.eunih.govresearchgate.net This combination is often more effective at stabilizing the polymer than either antioxidant used alone. adeka-pa.eu

The synergy arises from a complementary division of labor:

Protection of the Primary Antioxidant: The hindered phenol (primary antioxidant) works by donating a hydrogen atom to scavenge free radicals. In doing so, it becomes oxidized itself and is consumed. The phosphite (secondary antioxidant) protects the phenol by eliminating hydroperoxides, which are a major source of the radicals the phenol must fight. adeka-pa.euspecialchem.com

Regeneration of the Primary Antioxidant: Some studies suggest that phosphites can regenerate the spent phenolic antioxidant. The oxidized form of the phenol (often a quinone-type structure) can accept an electron from the phosphite, restoring the phenol to its active form and extending its effective lifetime. vinatiorganics.com

This synergistic relationship leads to enhanced processing stability, long-term thermal stability, and superior color retention in the final polymer product. specialchem.comresearchgate.net Research on polypropylene (B1209903) stabilization has quantified this effect, showing that specific ratios of hindered phenols to phosphonites (a related class of organophosphites) can optimize performance. plaschina.com.cn

Table 2: This table presents research findings on a blend of a hindered phenol (Antioxidant 1010) and a phosphonite (P-EPQ), demonstrating the significant synergistic effect on stabilizing polypropylene compared to an unstabilized polymer. plaschina.com.cn The data shows a dramatic decrease in melt flow and yellowing, and a massive increase in oxidation induction time, indicating superior stabilization.

Chelating Agent Role

This compound can function as a chelating agent through the lone pair of electrons on the trivalent phosphorus atom. This allows it to coordinate with metal ions that may be present in a system, such as residues from polymerization catalysts (e.g., Ziegler-Natta catalysts). By sequestering these metal ions, the phosphite inhibits their ability to participate in redox reactions that can accelerate the degradation of polymers. Metal ions, if not deactivated, can promote the decomposition of hydroperoxides into highly reactive radicals, thus initiating or propagating oxidative degradation chains. The chelation mechanism involves the formation of a coordination complex between the phosphorus atom and the metal ion. wikipedia.orgku.edunih.gov The effectiveness of organophosphites as chelating agents is an important aspect of their function as secondary antioxidants in polymer stabilization. nih.gov

Table 1: Chelating Action of this compound

Feature Description
Active Site The lone pair of electrons on the trivalent phosphorus (P(III)) atom. wikipedia.org
Mechanism Formation of a coordination complex with transition metal ions (e.g., Fe, Cu, Ti) present as catalyst residues. ku.edunih.gov
Role in Stabilization Deactivates metal ions, preventing them from catalyzing the formation of free radicals from hydroperoxides.

| Synergy | This action is synergistic with its primary role as a hydroperoxide decomposer. |

Other Reaction Pathways

Oxidation Reactions and Phosphate Formation

A primary reaction pathway for this compound, central to its function as a secondary antioxidant, is its oxidation from a trivalent phosphite (P(III)) to a pentavalent phosphate (P(V)) ester. nih.govwikipedia.org This transformation is key to its ability to protect polymers from oxidative degradation. The main oxidative process involves the decomposition of hydroperoxides (ROOH), which are unstable byproducts formed during the auto-oxidation cycle of polymers. vinatiorganics.comacs.org

The phosphite reacts with hydroperoxides in a stoichiometric, non-radical reaction, converting them into stable alcohols (ROH). In this process, the phosphite ester is itself oxidized to the corresponding bis(2-ethylhexyl) phenyl phosphate. wikipedia.orgvinatiorganics.com This reaction effectively removes hydroperoxides, which would otherwise decompose under heat or light to form aggressive free radicals that propagate polymer degradation. nih.govvinatiorganics.com The efficiency of this hydroperoxide decomposition decreases in the order of phosphonites > alkyl phosphites > aryl phosphites. acs.org

The general reaction can be represented as: P(OR)₃ + ROOH → O=P(OR)₃ + ROH

In the specific case of this compound, the product is bis(2-ethylhexyl) phenyl phosphate. nih.govsielc.com This oxidation can also be initiated by other oxidizing agents or under specific conditions like high temperatures in the presence of oxygen, sometimes involving radical mechanisms. researchgate.net

Table 2: Oxidation of this compound

Reactants Conditions Major Product Significance
This compound + Polymer hydroperoxides (R-OOH) Polymer processing, thermal aging Bis(2-ethylhexyl) phenyl phosphate + Alcohol (R-OH) Key antioxidant mechanism; prevents chain scission in polymers. vinatiorganics.comacs.org

Reduction Reactions

The reduction of the trivalent phosphorus center in this compound is not a commonly observed or mechanistically significant reaction pathway for this compound. Phosphite esters are primarily known for their role as reducing agents (and consequently, being oxidized themselves) in their capacity as antioxidants. wikipedia.orgvinatiorganics.com They readily donate their lone pair of electrons to reduce species like hydroperoxides. acs.org

While the reduction of related organophosphorus compounds is known, these reactions typically start from different oxidation states or involve different compound classes. For instance, organophosphorus(III) chlorides can be reduced by metals like magnesium to form diphosphenes (R₂P₂) or cyclophosphines ((RP)n), which contain phosphorus in lower oxidation states (+1 or +2). wikipedia.org

Conversely, the reduction of pentavalent phosphate esters (P=O) to trivalent phosphines or phosphites is a known transformation, though it often requires strong reducing agents. This represents the reverse of the primary antioxidant function of phosphites. Therefore, for this compound, its chemical identity is defined by its propensity to be oxidized, not reduced.

Substitution Reactions on Phenyl and Alkyl Moieties

The ester groups of this compound can undergo substitution reactions, although the reactivity is influenced by the nature of the specific group (aromatic vs. alkyl).

Substitution on the Alkyl Moieties: The 2-ethylhexyl groups are less susceptible to substitution than the phosphorus or phenyl centers. However, the P-O-Alkyl bond can be cleaved in certain nucleophilic substitution reactions. A well-known reaction for phosphite esters is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form a phosphonate (B1237965). This reaction involves nucleophilic attack by the phosphorus on the alkyl halide, followed by attack of the displaced halide ion on one of the phosphite's alkyl groups. wikipedia.orgnih.gov However, aryl phosphite esters are generally less reactive in the Michaelis-Arbuzov reaction compared to their trialkyl counterparts. wikipedia.org Transesterification, the exchange of the alcohol moieties with another alcohol, is also possible under heating. wikipedia.org

Table 3: Summary of Substitution Reactions

Reaction Type Moiety Involved Reagents/Conditions Products Notes
Electrophilic Aromatic Substitution Phenyl group Electrophiles (e.g., Br₂, HNO₃) with catalyst ortho- and para-substituted phenyl phosphite derivatives The phosphite group directs substitution. uci.edumasterorganicchemistry.com
Nucleophilic Substitution (Michaelis-Arbuzov type) Alkyl groups / Phosphorus Alkyl halides (R-X) Phosphonate esters Less favorable for aryl-containing phosphites compared to trialkyl phosphites. wikipedia.orgwikipedia.org

Interfacial Chemical Reactions

In practical applications, particularly within polymer systems where moisture may be present, the interfacial reactivity of this compound is critical. The most significant interfacial reaction is hydrolysis. Phosphite esters are susceptible to cleavage by water, especially at elevated temperatures or in the presence of acidic or basic catalysts. acs.org

The hydrolysis can occur in a stepwise manner. The first step would involve the cleavage of one of the ester linkages—either the phenyl or one of the 2-ethylhexyl groups—to form a phosphonic acid derivative and the corresponding alcohol or phenol. For instance, hydrolysis of the phenyl ester bond would yield bis(2-ethylhexyl) hydrogen phosphite and phenol. nist.gov

P(O-Ph)(O-R)₂ + H₂O → HP(O)(O-R)₂ + Ph-OH (where R = 2-ethylhexyl)

Table 4: Potential Hydrolysis Products at Interfaces

Reactant Bonds Conditions Products Implications
P-O-Phenyl Moisture, heat, acid/base catalysis Bis(2-ethylhexyl) hydrogen phosphite + Phenol Consumption of primary stabilizer; formation of secondary active products. acs.orgnist.gov

Applications and Performance Research of Bis 2 Ethylhexyl Phenyl Phosphite in Materials Science

Polymer Stabilization Research

The primary function of bis(2-ethylhexyl) phenyl phosphite (B83602) in the polymer industry is as a secondary antioxidant and stabilizer. It effectively mitigates the degradation of polymers that can occur during processing and throughout the service life of the end-product. This stabilization is crucial for maintaining the physical, mechanical, and aesthetic properties of the material.

Thermal Stabilization in Polyolefins and Polyvinyl Chloride (PVC)

Bis(2-ethylhexyl) phenyl phosphite is widely utilized as a thermal stabilizer in polyolefins and polyvinyl chloride (PVC). starskychemical.comchinaplasonline.com During the high-temperature processing of these polymers, thermal degradation can lead to a loss of mechanical strength and discoloration. This compound functions as a secondary antioxidant, working to decompose hydroperoxides that are formed during the auto-oxidation cycle of polymer degradation. changshengmaterial.com By interrupting this cycle, it helps to preserve the integrity of the polymer backbone.

In PVC applications, this compound acts as an efficient auxiliary stabilizer and chelating agent. starskychemical.comchinaplasonline.com It can be used in conjunction with primary heat stabilizers, such as metal soaps, to achieve a synergistic effect. chinaplasonline.com This combination enhances the thermal stability of PVC, allowing for more stable production processes and improved yield, particularly in the manufacturing of PVC films. chinaplasonline.comchinaplasonline.com Research has shown that it contributes to better heat resistance in PVC products compared to some other phosphite antioxidants. chinaplasonline.comchinaplasonline.comchinaplasonline.com

Color Retention and Transparency Enhancement in Polymer Films and Resins

A key attribute of this compound is its ability to improve the color stability and transparency of polymeric materials. starskychemical.comchangshengmaterial.comchinaplasonline.com In polymer films and resins, it helps to prevent the yellowing and discoloration that can occur due to thermal stress and exposure to light. chemicalbook.com By acting as a secondary antioxidant, it suppresses color changes and maintains the initial brightness of the product. changshengmaterial.com

Improvement of Hydrolysis Resistance in Polyurethanes

In addition to its role in polyolefins and PVC, this compound is also employed to enhance the properties of polyurethanes. starskychemical.comchinaplasonline.com One of its notable benefits in this application is the improvement of hydrolysis resistance. chinaplasonline.com Polyurethanes can be susceptible to degradation from moisture, which can compromise their mechanical properties. The inclusion of this compound helps to protect the polymer from hydrolytic cleavage, thereby extending its service life.

Processing Stabilization During Melt Operations

The melt processing of polymers, such as extrusion and injection molding, subjects the material to high temperatures and shear forces, which can initiate degradation. This compound plays a crucial role as a processing stabilizer during these melt operations. chinaplasonline.com It provides good thermal stability during processing, which helps to maintain the molecular weight of the polymer and prevent the formation of defects in the final product. starskychemical.comstarskychemical.com Its effectiveness as an auxiliary heat stabilizer contributes to smoother and more consistent processing, which is essential for achieving high-quality end-products. changshengmaterial.com

Functional Additive Roles

Beyond its primary function as a stabilizer, this compound also serves as a functional additive, imparting specific properties to polymeric materials.

Lubricant Formulations and Performance Enhancement

Organophosphorus compounds, including phosphites and their phosphate (B84403) analogues, are well-established additives in lubricant formulations, prized for their ability to enhance wear protection and thermal stability. While direct performance data for this compound is not extensively published in public research, its utility can be understood by examining closely related compounds, such as those based on bis(2-ethylhexyl) phosphate. These additives are known to significantly reduce friction and wear between metal surfaces. researchgate.net

The primary mechanism for this performance enhancement is the formation of a protective tribofilm on the rubbing surfaces. Under the high pressure and temperature conditions generated at contact points, the phosphite compound decomposes and reacts with the metal surface. This reaction forms a durable, phosphorus-rich boundary film. This film acts as a sacrificial layer, preventing direct metal-to-metal contact, which in turn minimizes adhesive wear and reduces the coefficient of friction.

Research on ionic liquids derived from bis(2-ethylhexyl) phosphoric acid demonstrates this principle effectively. When added to a base oil, these compounds can lead to substantial improvements in tribological properties. researchgate.net For instance, the formation of a phosphorus-rich tribofilm is credited with protecting the metal surface and enhancing antioxidant performance. researchgate.net This is a critical function in maintaining lubricant integrity and extending the operational life of mechanical components. Commercial literature also lists related compounds like Di-2-Ethylhexyl Hydrogen Phosphite as additives for industrial lube oils, underscoring the value of the bis(2-ethylhexyl) phosphite structural motif in this field. ulprospector.compdf4pro.com

Table 1: Tribological Performance of Lubricant with a Bis(2-ethylhexyl) Phosphate-Derived Ionic Liquid Additive

Additive Concentration (wt%) Coefficient of Friction Reduction (%)
1.0 30
2.5 42
5.0 46
7.5 59

This table is based on data for a related [BTAH][DEHP] ionic liquid in PEG400 Oleate and illustrates the potential effectiveness of this class of compounds. researchgate.net

Advanced Energy Storage Applications

The search for higher energy density batteries has pushed operating voltages higher, creating challenges for electrolyte stability. Phosphite-based additives have emerged as a promising solution to mitigate degradation pathways in high-voltage lithium-ion batteries.

Electrolyte Additive Role in High-Voltage Lithium-Ion Batteries

In high-voltage lithium-ion battery applications, particularly those with nickel-rich cathodes like LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523), standard carbonate electrolytes suffer from severe oxidative decomposition. nih.gov This leads to rapid capacity fading and poor cycling stability. Phosphite compounds, when introduced in small concentrations (typically around 1% by weight), can significantly improve the cycling performance and coulombic efficiency of these high-voltage cells. nih.govgoogle.com

The fundamental role of the phosphite additive is to be preferentially oxidized on the cathode surface at a potential lower than that of the bulk electrolyte solvent. nih.gov This sacrificial action prevents the continuous decomposition of the more abundant carbonate solvent molecules. Patents have shown that the addition of phosphites to an electrolyte can significantly improve the cyclization of a battery, resulting in a longer-lasting and safer system. google.com Research on various phosphite additives confirms their ability to enhance capacity retention in cells operated at high voltages, such as 4.6 V. nih.govrsc.org

Cathode Electrolyte Interphase (CEI) Formation Mechanisms

The performance improvement granted by phosphite additives is directly linked to their ability to form a stable and effective Cathode Electrolyte Interphase (CEI). nih.gov The CEI is a passivation layer that forms on the cathode surface, physically separating it from the reactive electrolyte and preventing destructive side reactions. acs.org

Hydrogen Fluoride (B91410) Scavenging in Battery Electrolytes

A major degradation pathway in lithium-ion batteries using the common lithium hexafluorophosphate (B91526) (LiPF₆) salt is the generation of hydrogen fluoride (HF). mdpi.com HF is typically formed through the hydrolysis of LiPF₆ with trace amounts of water present in the electrolyte. mdpi.comresearchgate.net This highly corrosive HF can attack the cathode materials, leading to the dissolution of transition metals and a subsequent loss of capacity. researchgate.net

Advanced Analytical Characterization Methodologies for Bis 2 Ethylhexyl Phenyl Phosphite

Spectroscopic Techniques

Spectroscopy is fundamental to elucidating the molecular structure of Bis(2-ethylhexyl) phenyl phosphite (B83602) and observing its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (³¹P NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organophosphorus compounds.

³¹P NMR: Phosphorus-31 NMR provides direct insight into the chemical environment of the phosphorus atom. For Bis(2-ethylhexyl) phenyl phosphite, a trivalent P(III) compound, the ³¹P chemical shift is expected in a characteristic region, distinct from its pentavalent P(V) phosphate (B84403) analogue. Trivalent phosphites typically resonate at significantly different chemical shifts than their phosphate counterparts. sjtu.edu.cn For instance, triphenyl phosphite ((PhO)₃P) shows a signal around 127.00 ppm. sjtu.edu.cn The specific chemical shift for this compound is influenced by its unique alkyl and aryl substituents but will fall within the general range for phosphite esters, providing clear evidence of the P-O bonding structure.

Table 1: Expected NMR Data for this compound

NucleusChemical Shift (δ) Range (ppm)Structural Information
³¹P ~120 to 140Confirms P(III) phosphite ester environment. sjtu.edu.cn
¹³C ~150 (aromatic C-O), ~120-130 (aromatic C-H), ~70 (alkoxy C-O), ~10-40 (aliphatic C-C)Confirms presence of phenyl and 2-ethylhexyl carbon skeletons.

Note: The table presents expected values based on typical ranges for the functional groups present.

Vibrational Spectroscopy (e.g., FTIR) for Monitoring Chemical Transformations

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying functional groups and monitoring changes in chemical structure, such as those occurring during oxidation. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational bands include:

P-O-C stretching: Strong bands typically observed in the 1000-1050 cm⁻¹ and 750-850 cm⁻¹ regions.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

FTIR is particularly effective for monitoring the chemical transformation of the phosphite into its corresponding phosphate, Bis(2-ethylhexyl) phenyl phosphate. This oxidation is a common degradation pathway for phosphite antioxidants. vinatiorganics.com The transformation can be tracked by observing the disappearance of the P(III)-O bands and the emergence of a very strong and distinct new band for the phosphoryl group (P=O) stretch, typically in the 1250-1300 cm⁻¹ region. acs.org Time-resolved FTIR spectroscopy can be employed for in-situ reaction monitoring, providing kinetic data on the stability and transformation of the compound under various conditions. youtube.comnih.gov

Table 2: Key FTIR Bands for Monitoring Phosphite Oxidation

Functional GroupWavenumber (cm⁻¹)Significance
P-O-C (Phosphite)~1030, ~800Characteristic of the starting phosphite ester.
P=O (Phosphate)~1250 - 1300Appearance indicates oxidation to the phosphate ester. acs.org
Aromatic C=C~1450 - 1600Confirms presence of the phenyl group.
Aliphatic C-H~2850 - 2960Confirms presence of the ethylhexyl groups.

Chromatographic Separation and Detection

Chromatographic methods are essential for separating this compound from complex matrices, assessing its purity, and quantifying its concentration.

Gas Chromatography (GC) for Purity Assessment and Byproduct Analysis

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), is a standard method for analyzing volatile and thermally stable compounds like organophosphorus additives. analysis.rsdrawellanalytical.com It is highly effective for purity assessment and identifying potential byproducts from synthesis or degradation.

For this compound, potential byproducts could include unreacted starting materials such as phenol (B47542) and 2-ethylhexanol, or side-products like triphenyl phosphite. A typical GC method would involve a low-polarity capillary column (e.g., 5% phenyl polysiloxane) and a temperature-programmed oven to ensure the elution of this high-boiling-point compound. cromlab-instruments.es The use of a deactivated inlet liner is crucial to prevent the thermal degradation of the analyte during injection. analysis.rs

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. sielc.com

The analysis uses a non-polar stationary phase, such as a C18 column, and a polar mobile phase. hitachi-hightech.com A common mobile phase for similar large, non-polar molecules consists of a gradient mixture of acetonitrile (B52724) and water. mdpi.com Detection is often achieved using an ultraviolet (UV) detector, leveraging the UV absorbance of the phenyl group in the molecule, typically around 220-230 nm. hitachi-hightech.commdpi.com This method allows for precise and accurate quantification, making it suitable for quality control applications and for determining the concentration of the additive in various matrices. researchgate.net

Table 3: Representative HPLC Conditions for Analysis

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Separation based on hydrophobicity. hitachi-hightech.com
Mobile Phase Acetonitrile / Water GradientElution of the non-polar analyte. mdpi.com
Flow Rate 1.0 mL/minTypical analytical flow for standard bore columns. hitachi-hightech.com
Detector UV at ~225 nmDetection and quantification via the phenyl group's absorbance. mdpi.com
Column Temp. 30 °CEnsures reproducible retention times. hitachi-hightech.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Impurity Profiling and Novel Compound Identification

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) represents the pinnacle of analytical power for identifying unknown compounds and characterizing complex mixtures. mdpi.com This technique couples the separation power of HPLC with the high mass accuracy and sensitivity of a high-resolution mass spectrometer (e.g., Orbitrap or TOF). fda.gov

For this compound, LC-HRMS is invaluable for impurity profiling. It can detect and identify trace-level byproducts and degradation products that might be missed by GC or standard HPLC-UV methods. The high mass accuracy allows for the determination of the elemental composition of an unknown peak, facilitating its structural elucidation. fda.gov This is critical for identifying novel compounds, such as partially hydrolyzed species (e.g., (2-ethylhexyl) phenyl phosphite) or the primary oxidation product, Bis(2-ethylhexyl) phenyl phosphate. The ability to perform targeted and non-targeted screening makes LC-HRMS an essential tool for in-depth product characterization and stability studies. nih.govresearchgate.net

Wet Chemistry and Titration Methods for Acidity Determination

The stability of organophosphite antioxidants, such as this compound, is a critical parameter, as their degradation through hydrolysis leads to the formation of acidic byproducts. These acidic constituents can adversely affect the properties of the materials they are designed to protect. Consequently, the determination of acidity, often expressed as the acid number, is a fundamental quality control test. Wet chemistry, particularly potentiometric titration, remains a widely used and reliable method for this purpose. psgraw.com

The underlying principle of acidity determination involves titrating the sample with a standardized alkaline solution. This compound can hydrolyze in the presence of moisture, yielding species such as phosphorous acid, 2-ethylhexanol, and phenol. The acidic components are neutralized by the titrant, and the amount of titrant required to reach the equivalence point is used to calculate the acid number, typically expressed in milligrams of potassium hydroxide (B78521) per gram of sample (mg KOH/g). psgraw.com

Potentiometric titration is the preferred method for endpoint detection in these analyses, as the often colored or opaque nature of the samples can make visual indicators unreliable. euonym.uslibretexts.org In this technique, the sample is dissolved in a suitable solvent mixture, commonly toluene (B28343) and propan-2-ol, to ensure the solubility of both the phosphite and the titration byproducts. psgraw.com A combination pH electrode or a specific indicator/reference electrode pair is immersed in the solution, and the potential (in millivolts) or pH is monitored as the titrant, an alcoholic solution of potassium hydroxide (KOH), is added incrementally. youtube.com The endpoint of the titration is the point of the greatest rate of change in potential, which corresponds to the complete neutralization of the acidic species present. utexas.edu This can be determined graphically by plotting the potential versus the volume of titrant added and identifying the inflection point of the curve. utexas.edu

Standard methods, such as ASTM D664, provide a detailed framework for determining the acid number in petroleum products, which is readily adapted for phosphite antioxidants. psgraw.com The method's precision depends on factors like proper electrode preparation, the use of a suitable electrode with shielding to prevent electrostatic interference, and careful handling of the non-aqueous solvents. youtube.com

Table 1: Key Parameters for Potentiometric Acid Number Titration

ParameterDescriptionTypical SpecificationRationale/Reference
Technique Potentiometric TitrationAutomated or manual titration system.Provides accurate endpoint detection in non-aqueous, potentially colored samples. libretexts.org
Titrant Standardized Base0.1 M Potassium Hydroxide (KOH) in propan-2-ol.Strong base for neutralizing weak and strong acidic degradation products. youtube.com
Solvent Titration MediumMixture of toluene, propan-2-ol, and a small amount of water.Ensures solubility of the nonpolar phosphite and the polar titrant and byproducts. psgraw.com
Detection Endpoint DeterminationpH electrode or indicator/reference electrode pair monitoring potential (mV).The inflection point of the titration curve indicates the equivalence point. utexas.edu
Standard Guideline Reference MethodBased on ASTM D664, Test Method A.Provides a standardized procedure for acid number determination in oils and related substances. psgraw.com

Emerging Analytical Approaches for Phosphite Detection and Speciation

While titration provides a measure of total acidity, it does not offer information on the specific chemical species present. For a more detailed understanding of the degradation pathways and the performance of this compound, advanced analytical techniques are required. These emerging methods focus on the separation, identification, and quantification of the parent phosphite and its various transformation products. This is known as speciation analysis, which is crucial for correlating chemical composition with performance. frontiersin.org

Hyphenated analytical techniques, which couple a separation method with a sensitive detection method, are at the forefront of phosphite speciation. chemijournal.comnih.gov

Chromatography-Mass Spectrometry (MS): This is the most powerful and widely used approach.

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing the non-volatile parent phosphite and its polar degradation products. The sample is injected into a liquid chromatograph (LC) which separates the different compounds. These separated compounds then enter a mass spectrometer (MS), which serves as a highly specific and sensitive detector, providing molecular weight and structural information for identification and quantification. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of more volatile degradation products, such as 2-ethylhexanol and phenol. nih.gov

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Tandem Mass Spectrometry (HPLC-ICP-MS/MS) represents a highly advanced method for phosphorus speciation. It offers exceptionally low detection limits by using an ICP-MS to specifically detect phosphorus. This allows for the precise quantification of various phosphorus-containing species, even at trace levels, after their separation by HPLC. nih.gov

Novel Sensor Technologies: Research into new sensor technologies aims to provide rapid, real-time, and potentially in-situ monitoring of phosphites or their key degradation product, phosphate.

Electrochemical Sensors: These devices are being developed for the detection of phosphate ions. rsc.org They often utilize a modified electrode that exhibits a specific electrochemical response (e.g., a change in current or potential) in the presence of the target ion. mdpi.com An all-solid-state copper-based ion-selective electrode (ISE), for instance, has shown good performance for phosphate detection in aqueous solutions. mdpi.com

Spectroscopic and Colorimetric Sensors: These sensors are typically based on a chemical reaction that produces a measurable change in color or fluorescence. impaqtproject.eu A well-established method involves the reaction of phosphate with molybdate (B1676688) in an acidic medium to form a colored phosphomolybdate complex. nih.gov This chemistry is being integrated into miniaturized "lab-on-a-chip" systems for automated, rapid analysis. impaqtproject.eu While designed for phosphate, such systems could determine phosphite content following an oxidation step.

These emerging techniques provide a much more detailed chemical picture than bulk property measurements like acidity, enabling a deeper understanding of degradation mechanisms and product stability.

Table 2: Comparison of Emerging Analytical Approaches

TechniquePrincipleAdvantagesApplication to Phosphite Speciation
LC-MS Separation of analytes by liquid chromatography followed by detection based on mass-to-charge ratio.High specificity and sensitivity; suitable for non-volatile compounds; provides structural information. nih.govresearchgate.netDirect analysis of this compound and its non-volatile acidic and oxidized degradation products.
GC-MS Separation of volatile analytes by gas chromatography followed by mass spectrometric detection.Excellent for volatile and semi-volatile compounds; high resolving power. nih.govAnalysis of volatile degradation products like phenol and 2-ethylhexanol.
HPLC-ICP-MS/MS LC separation coupled with elemental detection of phosphorus using tandem mass spectrometry.Extremely low detection limits for phosphorus; element-specific, reducing matrix interference. nih.govUltra-trace quantification and speciation of all phosphorus-containing compounds (parent phosphite, phosphite-acids, phosphate).
Electrochemical Sensors Measurement of an electrical response (current, potential) at a chemically modified electrode surface.Potential for portability, low cost, and real-time analysis. mdpi.comPrimarily for detecting the final oxidation product (phosphate); could be adapted for process monitoring.
Colorimetric Sensors A specific chemical reaction produces a colored product whose intensity is proportional to the analyte concentration.Simplicity, potential for on-site screening with miniaturized devices. impaqtproject.euDetection of phosphate formed from phosphite degradation, often requiring a pre-oxidation step.

Environmental Behavior and Transformation of Bis 2 Ethylhexyl Phenyl Phosphite and Its Derivatives

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-living processes such as hydrolysis, photodegradation, and oxidation.

Photodegradation, or the breakdown of compounds by light, is another important environmental fate process. For a related compound, bis(2-ethylhexyl) phthalate (B1215562) (DEHP), photodegradation is facilitated by the presence of substances like nitrate (B79036) or ferric ions, which generate hydroxyl radicals (•OH) that enhance oxidation. nih.gov Fulvic acids can also promote photolysis through energy transfer, although high concentrations can have an inhibitory effect by blocking light. nih.gov It is plausible that BEHPP undergoes similar photodegradation pathways, especially given the susceptibility of organophosphorus compounds to breakdown upon exposure to sunlight. researchgate.net

Oxidation is a key transformation process for organophosphorus compounds in the environment. oup.com For the related compound DEHP, oxidation via hydroxyl radicals generated by UV/H2O2 has been shown to be an effective degradation method. researchgate.net The principal reactions involved in the breakdown of such esters often include oxidation. oup.com In the case of BEHPP, oxidation reactions likely contribute to its degradation, alongside hydrolysis and other processes. nih.gov

Biotic Degradation Processes

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

Microorganisms play a crucial role in the degradation of organophosphorus compounds, often utilizing them as a source of carbon or phosphorus. nih.gov A study on the degradation of BEHPP by a novel microbially-enriched culture demonstrated significant removal of the compound. nih.gov The degradation of BEHPP in this study was found to involve several reactions, including hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.gov The degradation of a similar compound, bis(2-ethylhexyl) phthalate (DEHP), has been observed under methanogenic conditions, where it is broken down into intermediate products. nih.gov

A study using a novel enrichment culture demonstrated the following degradation efficiency for BEHPP:

CompoundInitial Concentration (mg/L)Degradation (%)Time (h)
BEHPP178.2172

Data from a study on degradation using a novel microbially-enriched culture. nih.gov

Several types of enzymes are instrumental in the biodegradation of organophosphorus compounds. Metagenomic analysis has identified key enzymes in the degradation of BEHPP, including phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase. nih.gov Phosphatases and phosphodiesterases are known to hydrolyze phosphoester bonds, a critical step in the breakdown of these compounds. nih.govmdpi.com Cytochrome P450 and hydroxylases are involved in oxidative degradation pathways. nih.gov

Pure strains of bacteria capable of degrading BEHPP have been isolated, including Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, and Amycolatopsis ZY3. nih.gov These findings confirm the role of specific microbes in the biotransformation of this compound. The general process of microbial degradation of organophosphorus compounds often involves an initial hydrolysis step catalyzed by enzymes like organophosphate hydrolase or phosphotriesterase. nih.gov

The following table lists the enzymes identified as crucial for the degradation of BEHPP and their likely roles:

EnzymeFunction in Degradation
PhosphataseHydrolysis of phosphate (B84403) esters
PhosphodiesteraseHydrolysis of phosphodiester bonds
Cytochrome P450Oxidative degradation
HydroxylaseIntroduction of hydroxyl groups, facilitating further breakdown

Enzymes identified in the degradation of BEHPP. nih.gov

Biodegradation Pathways and Intermediate Products

Information regarding the specific biodegradation pathways of the parent compound, bis(2-ethylhexyl) phenyl phosphite (B83602), is limited in current scientific literature. However, research into its principal transformation product, bis-(2-ethylhexyl)-phenyl phosphate (BEHPP), offers insights into its environmental degradation.

A 2025 study investigated the degradation of BEHPP using a specialized enrichment culture of microorganisms. nih.gov The study found that after 172 hours, 78.2% of the initial BEHPP (at a concentration of 1 mg/L) was degraded. nih.gov The identification of various intermediate products suggests that the biodegradation of BEHPP involves several key chemical reactions. nih.gov The proposed degradation pathways include:

Hydrolysis: The breaking of the ester bonds.

Hydroxylation: The introduction of hydroxyl (-OH) groups.

Methylation: The addition of a methyl group.

Carboxylation: The addition of a carboxyl group.

Glycosylation: The attachment of carbohydrate molecules. nih.gov

Metagenomic analysis of the microbial culture highlighted the critical role of specific enzymes in this process, such as phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase. nih.gov Further investigation isolated three bacterial strains capable of degrading BEHPP: Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, and Amycolatopsis ZY3. nih.gov The study noted that the combined action of these microbes in an enrichment culture was more effective than the individual strains acting alone, indicating a synergistic relationship in the degradation process. nih.gov

Environmental Occurrence and Distribution Studies

Environmental monitoring has focused on bis-(2-ethylhexyl)-phenyl phosphate (BEHPP), the stable oxidation product of bis(2-ethylhexyl) phenyl phosphite. These studies reveal its widespread presence as a contaminant.

Detection and Prevalence in Various Environmental Compartments (e.g., Indoor Dust, Surface Soils)

BEHPP has been identified as a ubiquitous contaminant in both indoor environments and surface soils. A study conducted in Nanjing, China, analyzed 50 indoor dust samples and found BEHPP in 100% of them. The concentrations were significant, with a median range of 50 to 1,530 ng/g dry weight. These levels were comparable to or even greater than those of traditional organophosphate esters (OPEs) like triphenyl phosphate (TPHP) and 2-ethylhexyl diphenyl phosphate (EHDPP) found in the same samples.

In another major study, 95 surface soil samples were collected from a city in South China in 2019. nih.gov BEHPP was detected in 67.4% of these samples, with concentrations ranging from non-detectable levels up to 7.05 ng/g dry weight (dw) and a median concentration of 0.455 ng/g dw. nih.gov Its presence across all sampled functional areas underscores its pervasiveness in the wider environment. nih.gov

Table 1: Detection of BEHPP in Environmental Compartments

Environmental MatrixLocationDetection Frequency (%)Concentration (ng/g dw)
Indoor DustNanjing, China100%50 - 1,530 (median range)
Surface SoilSouth China67.4%Not Detected - 7.05 (range)

Spatial and Temporal Distribution Patterns in Regional Studies

The distribution of BEHPP in the environment shows clear spatial patterns related to land use and human activity. In the study of surface soils in South China, samples were categorized into six functional areas: agricultural, scenic, commercial, industrial, and residential. nih.gov The results showed that BEHPP concentrations were significantly higher in commercial, industrial, and residential areas compared to agricultural and scenic areas. nih.gov This distribution pattern suggests that urban and industrial centers are primary sources of BEHPP contamination in the soil.

Source Apportionment Research in the Environment

Research aimed at identifying the sources of BEHPP in the environment points towards its use in commercial products, similar to other well-known OPEs. In the analysis of indoor dust, a strong, statistically significant positive correlation was found between the concentrations of BEHPP and those of EHDPP and tris(2-ethylhexyl)phosphate (TEHP). This suggests that these compounds may be used in similar applications and are released from common sources.

The study of surface soils also found strong correlations between the concentrations of BEHPP and other OPEs, specifically TEHP and TPHP. researchgate.net This relationship reinforces the idea that the environmental sources and behavior of BEHPP are similar to those of other widely used organophosphate esters. researchgate.net

Chemical Transformation Products and Environmental Fate

The parent compound, this compound, is an organophosphite antioxidant. In the environment, phosphites are susceptible to oxidation. Therefore, this compound is expected to transform into its more stable phosphate analogue, bis-(2-ethylhexyl)-phenyl phosphate (BEHPP). This transformation is a key aspect of its environmental fate.

BEHPP has been identified as a novel and abundant OPE in various environmental matrices. nih.govresearchgate.net Its detection in indoor dust and soil, often at high concentrations, indicates that it is not only formed from its phosphite precursor but also persists in the environment. researchgate.net The structural characteristics of novel OPEs like BEHPP may contribute to them being more resistant to degradation compared to some traditional OPEs. researchgate.net The widespread detection of BEHPP confirms that it is a significant and ubiquitous environmental contaminant resulting from the use and transformation of its parent compound.

Concluding Perspectives and Future Research Directions

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its widespread use, several aspects of Bis(2-ethylhexyl) phenyl phosphite's environmental and health profile remain underexplored. A primary area of concern is the transformation of organophosphite antioxidants into organophosphate esters (OPEs), which can have distinct and potentially more hazardous toxicological profiles. nih.gov The specific transformation pathways and products of Bis(2-ethylhexyl) phenyl phosphite (B83602) in various environmental compartments are largely unknown.

Further research is critically needed in the following areas:

Environmental Fate and Transport: There is a lack of comprehensive studies on the partitioning of this compound in different environmental media, including soil, water, and air. Its potential for long-range transport and persistence in the environment requires thorough investigation.

Bioaccumulation and Trophic Transfer: While the bioaccumulation potential of some OPEs is a concern, specific data for this compound is scarce. Studies are needed to determine its uptake, metabolism, and potential for magnification in aquatic and terrestrial food webs.

Toxicological Profile: Detailed toxicological studies, including chronic toxicity, developmental and reproductive toxicity, and endocrine-disrupting potential, are necessary. The toxicological profiles of its potential degradation and transformation products also warrant investigation.

Human Exposure Pathways: While its presence in indoor dust has been detected, suggesting inhalation and ingestion as potential exposure routes, a comprehensive assessment of all potential pathways of human exposure is lacking. researchgate.net

Innovations in this compound Synthesis and Application Development

Current industrial synthesis of phosphite antioxidants often involves the use of phosphorus trichloride (B1173362) and phenols or alcohols. nih.gov Innovations in the synthesis of this compound could focus on developing "greener" and more sustainable methodologies. nih.gov This includes the use of less hazardous starting materials, milder reaction conditions, and the development of catalytic processes to improve efficiency and reduce waste. Microwave-assisted synthesis is one such modern technique that has been explored for other organophosphorus compounds and could be adapted. rsc.org

In terms of application development, research could explore:

High-Performance Polymer Systems: Investigating the efficacy of this compound in advanced polymer blends and composites, where enhanced thermal and light stability are critical.

Biodegradable Polymers: Assessing its suitability and performance as a stabilizer in biodegradable polymers to ensure the stability of these materials during their intended service life without compromising their end-of-life biodegradability.

Advancement of Methodological Approaches for Characterization and Environmental Monitoring

The detection and quantification of this compound and its metabolites in complex environmental and biological matrices present analytical challenges. Advanced analytical techniques are crucial for a better understanding of its distribution and impact.

Future advancements in this area should focus on:

High-Resolution Mass Spectrometry: The application of techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as Orbitrap MS, for the untargeted screening and identification of this compound and its transformation products in environmental samples. researchgate.net

Sensitive and Selective Analytical Methods: The development and validation of robust and sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), for routine monitoring in various matrices like water, soil, and biota. researchgate.net

Metabolite Identification: The use of advanced analytical tools to identify and quantify the metabolites of this compound in biological systems to better understand its toxicokinetics.

Standardized Monitoring Protocols: The establishment of standardized protocols for the sampling, extraction, and analysis of this compound in different environmental compartments to ensure data comparability across studies.

Interdisciplinary Research Opportunities for Comprehensive Understanding

A holistic understanding of the impacts of this compound requires a collaborative, interdisciplinary approach. Bridging the gaps between different scientific fields will be essential for a comprehensive risk assessment and the development of sustainable practices.

Key interdisciplinary research opportunities include:

Materials Science and Environmental Chemistry: Collaborations to design and synthesize novel, less persistent, and less toxic phosphite antioxidants. This would involve understanding the structure-activity relationships that govern both their stabilizing performance in polymers and their environmental fate.

Toxicology and Public Health: Joint studies to investigate the links between the use of this compound in consumer products, its presence in the indoor and outdoor environment, and potential human health outcomes.

Computational Chemistry and Ecotoxicology: The use of computational modeling, such as Density Functional Theory (DFT), to predict the antioxidant activity, degradation pathways, and potential toxicity of this compound and its analogues. researchgate.netnih.gov This can help prioritize experimental studies and guide the design of safer alternatives.

Environmental Science and Policy: Integrated research to inform the development of evidence-based regulations and policies regarding the production, use, and disposal of this compound. This includes establishing environmental quality standards and guidelines for its presence in different environmental media.

By addressing these research needs through concerted and interdisciplinary efforts, the scientific community can provide a more complete picture of the environmental and health implications of this compound, paving the way for its responsible management and the development of safer and more sustainable alternatives.

Q & A

Q. Q1. What experimental parameters should be prioritized when designing solubility studies for Bis(2-ethylhexyl) phenyl phosphite?

Due to its high hydrophobicity (LogP = 7.758) and solubility in organic solvents, researchers should select non-polar solvents (e.g., hexane, toluene) for dissolution. Solvent polarity indices and Hansen solubility parameters can guide optimal solvent selection. Pre-saturation of solvents with water may be required to avoid phase separation in biphasic systems. Characterization via UV-Vis or NMR spectroscopy can confirm solute stability .

Q. Q2. What analytical techniques are recommended for quantifying this compound in complex mixtures?

Reverse-phase HPLC coupled with UV detection (200–250 nm) is suitable for quantification due to the compound’s aromatic phenyl group. GC-MS with non-polar columns (e.g., DB-5) can resolve volatile derivatives. For trace metal analysis in extraction studies, ICP-MS is recommended after acid digestion .

Q. Q3. How can researchers verify the purity of synthesized this compound?

Combined techniques are critical:

  • NMR (¹H/³¹P) to confirm molecular structure and absence of unreacted precursors.
  • HPLC with a refractive index detector to assess purity (>95%).
  • Elemental analysis (C, H, P) to validate stoichiometry .

Advanced Research Questions

Q. Q4. How does this compound interact with transition metals in solvent extraction systems, and what factors influence selectivity?

The phosphite group acts as a soft Lewis base, preferentially coordinating with softer metal ions (e.g., Pd²⁺, Ag⁺) over harder ions (e.g., Fe³⁺). Selectivity depends on pH, counterion presence (e.g., Cl⁻), and solvent polarity. For example, in HCl media, competition between H⁺ and metal ions for binding sites requires pH optimization. Competitive extraction studies with isotopes (e.g., Nb/Ta) can elucidate selectivity trends .

Q. Q5. What are the dominant degradation pathways of this compound under environmental conditions, and how can these be mitigated in long-term studies?

Hydrolysis is the primary degradation pathway, accelerated by acidic/basic conditions. Oxidation by ambient O₂ forms phosphate byproducts, which may exhibit higher toxicity. Stabilizers like BHT (butylated hydroxytoluene) can inhibit oxidation. Researchers should conduct accelerated aging tests (e.g., 70°C/75% RH) and monitor degradation via FTIR (P=O peak at 1250 cm⁻¹) and LC-MS .

Q. Q6. How can contradictory data on the environmental persistence of phosphite-based compounds be resolved in risk assessments?

Discrepancies arise from varying test systems (e.g., OECD 301B vs. 301F). Standardized bioassays with defined microbial consortia and controlled redox conditions are critical. For instance, anaerobic sediments may slow hydrolysis, increasing persistence. Computational models (e.g., EPI Suite) can predict half-lives but require validation with experimental soil/water matrices .

Q. Q7. What methodological challenges arise when studying the antioxidant efficacy of this compound in polymer matrices, and how can they be addressed?

Key challenges include:

  • Homogeneity : Ensure uniform dispersion in polymers via melt-blending (e.g., twin-screw extruder).
  • Leaching : Quantify leaching into simulants (e.g., hexane for lipid contact) using GC-FID.
  • Synergistic effects : Combine with phenolic antioxidants (e.g., Irganox 1010) and analyze via OIT (oxidative induction time) measurements using DSC .

Methodological Optimization

Q. Q8. What strategies improve the recovery efficiency of this compound in solid-phase extraction (SPE) workflows?

Use hydrophobic SPE sorbents (C18 or styrene-divinylbenzene). Pre-conditioning with methanol followed by equilibration with water enhances retention. Elution with acetone:acetonitrile (1:1) achieves >90% recovery. For complex matrices (e.g., biological fluids), incorporate a cleanup step with activated alumina .

Q. Q9. How can researchers minimize interference from hydrolysis products during kinetic studies of this compound?

  • Temperature control : Conduct reactions at 25°C to slow hydrolysis.
  • Inert atmosphere : Use N₂ purging to prevent oxidation.
  • Real-time monitoring : Employ inline FTIR or Raman spectroscopy to track P-O-C bond cleavage without sample extraction .

Safety and Compliance

Q. Q10. What safety protocols are critical when handling this compound in catalytic studies involving reactive metals?

  • Ventilation : Use fume hoods to avoid inhalation of volatile phosphite byproducts.
  • Incompatibility : Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent exothermic reactions.
  • Waste disposal : Neutralize with dilute NaOH before aqueous disposal, adhering to EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.